1,4-DIMETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE
Description
1,4-DIMETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes two methyl groups, a dichlorobenzamido group, and two carboxylate groups attached to a benzene ring.
Properties
IUPAC Name |
dimethyl 2-[(2,5-dichlorobenzoyl)amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO5/c1-24-16(22)9-3-5-11(17(23)25-2)14(7-9)20-15(21)12-8-10(18)4-6-13(12)19/h3-8H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHZDFXXVNGQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE typically involves multiple steps, including electrophilic aromatic substitution and amide formation The process begins with the chlorination of 1,4-dimethylbenzene to introduce the dichloro groupsFinally, the carboxylate groups are introduced via esterification reactions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize side reactions. Common reagents used include chlorinating agents, amines, and carboxylic acids .
Chemical Reactions Analysis
Types of Reactions
1,4-DIMETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The dichloro groups can be reduced to form the corresponding amines.
Substitution: The benzamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used.
Major Products
Oxidation: Formation of 1,4-dicarboxylic acid derivatives.
Reduction: Formation of 2,5-diaminobenzene derivatives.
Substitution: Formation of substituted benzamido derivatives.
Scientific Research Applications
1,4-DIMETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also affects cellular pathways by modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-2,5-dichlorobenzene: Similar structure but lacks the benzamido and carboxylate groups.
1,4-Dimethyl-2,5-diaminobenzene: Contains amino groups instead of dichloro groups.
1,4-Dimethylbenzene-1,4-dicarboxylate: Similar but lacks the benzamido group
Uniqueness
1,4-DIMETHYL 2-(2,5-DICHLOROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
